tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate CAS 664362-16-7
tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate CAS 664362-16-7
An In-depth Technical Guide: Tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate CAS 664362-16-7
Executive Summary
This document provides a comprehensive technical overview of tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate, a chiral building block of significant value in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, spectroscopic signature, and core reactivity. This guide is structured to provide not only procedural knowledge but also the underlying scientific rationale, enabling researchers to strategically incorporate this versatile molecule into complex synthetic campaigns.
The Strategic Importance in Drug Discovery
The piperidine moiety is a ubiquitous and privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for targeting a wide range of biological receptors. The introduction of a stereochemically defined ethynyl group at the C3 position, as seen in tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate, dramatically enhances its utility.
The terminal alkyne is a uniquely versatile functional handle, serving as a gateway to a multitude of powerful chemical transformations. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of conditions, yet it can be selectively removed under acidic conditions, facilitating orthogonal synthetic strategies. The defined (S)-stereochemistry is crucial for creating specific, high-affinity interactions with chiral biological targets like enzymes and receptors.
Physicochemical & Spectroscopic Profile
A foundational understanding of a reagent's physical and analytical characteristics is paramount for its effective use in synthesis and for ensuring batch-to-batch consistency.
Physical and Chemical Properties
The compound is typically supplied as a solid with high purity, requiring refrigerated storage to ensure long-term stability.
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 664362-16-7 | [2][3] |
| Molecular Formula | C₁₂H₁₉NO₂ | [2] |
| Molecular Weight | 209.28 g/mol | [2] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [2][4] |
| Storage Conditions | Sealed, Dry, 2-8°C | [5][6] |
| Boiling Point (est.) | 269.6°C at 760 mmHg |
Spectroscopic Characterization
While reference spectra should be obtained for each batch, the following provides the expected signature for structural verification.
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¹H NMR (Proton NMR): The spectrum will feature a prominent singlet around 1.46 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The acetylenic proton (≡C-H) is expected to appear as a singlet or a narrow triplet between 2.0 and 2.5 ppm. The piperidine ring protons will present as a series of complex, overlapping multiplets in the region of approximately 1.5 to 3.8 ppm due to their diastereotopic nature and spin-spin coupling.
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¹³C NMR (Carbon NMR): Key diagnostic signals include the Boc carbonyl carbon (~154-155 ppm), the quaternary carbon of the Boc group (~79-80 ppm), the two alkyne carbons (~83 ppm and ~70 ppm), and the various piperidine ring carbons spanning the aliphatic region.
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Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 210.15.
Synthesis and Stereochemical Integrity
The synthesis of this chiral building block requires a stereocontrolled approach to establish the (S)-configuration at the C3 position. A common conceptual strategy begins with a readily available, enantiopure starting material.
Diagram 1: Conceptual Synthetic Pathway
Caption: A plausible synthetic route emphasizing stereochemical preservation.
Expertise & Causality: The choice of an oxidizing agent like Dess-Martin periodinane or a Swern oxidation is critical. These mild conditions efficiently convert the secondary alcohol to a ketone without racemization or side reactions involving the Boc-protecting group. The subsequent ethynylation is the most crucial step. The use of a nucleophilic ethynyl equivalent (e.g., from ethynylmagnesium bromide or lithiated trimethylsilylacetylene) is required. Achieving high stereoselectivity in this addition may require the use of chiral directing groups or specific reaction conditions to favor attack from one face of the planar ketone, ultimately yielding the desired (S) stereoisomer after workup.
Core Reactivity and Synthetic Applications
The synthetic power of this building block stems from the exceptional versatility of the terminal alkyne, which serves as a linchpin for molecular diversification.
Diagram 2: Major Reaction Pathways
Caption: Key transformations of the ethynyl functional group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is arguably the most powerful application, enabling the covalent ligation of the piperidine scaffold to any molecule bearing an azide group. The resulting 1,2,3-triazole ring is exceptionally stable, making this a favored method for creating drug conjugates, PROTACs, and imaging agents.
Self-Validating Protocol for CuAAC:
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Setup: In a vial, dissolve tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water.
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Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq). Add the sodium ascorbate solution to the copper sulfate solution; the color should fade from blue, indicating the reduction to the active Cu(I) species.
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Initiation: Add the catalyst solution to the solution of the alkyne and azide.
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Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-4 hours.
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Monitoring (Self-Validation): Progress can be easily tracked by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot. Confirmation is achieved via LC-MS, looking for the mass of the expected triazole product.
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Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude product is typically purified by flash column chromatography on silica gel.
Sonogashira Cross-Coupling
This palladium- and copper-catalyzed reaction is the premier method for forming a C(sp)-C(sp²) bond, directly attaching the ethynylpiperidine to aryl or vinyl halides. This is fundamental for building molecules where a rigid aryl-alkyne linker is required for optimal binding to a biological target.
Protocol for Sonogashira Coupling:
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Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (0.1 eq).
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Reagent Addition: Add tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate (1.2 eq).
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Solvent: Add degassed solvent, typically a mixture of THF and a bulky amine base like triethylamine or diisopropylethylamine, via syringe.
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Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60°C) until TLC or LC-MS analysis indicates complete consumption of the aryl halide.
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Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Field Insight: The exclusion of oxygen is critical to prevent the undesired Glaser homocoupling of the alkyne. Using freshly degassed solvents and maintaining a positive pressure of inert gas are essential for high yields.
Safety and Handling
As with all laboratory chemicals, proper handling is essential.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.
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Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
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Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C) to maintain its integrity and prevent degradation.[5][6]
References
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tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481 . PubChem. [Link]
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Tert-butyl 4-ethynylpiperidine-1-carboxylate . LookChem. [Link]
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Safety Data Sheet: Tert-butyl acetate . NIC Industries. [Link]
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664362-16-7 | Tert-butyl 3-ethynylpiperidine-1-carboxylate . Capot Chemical. [Link]
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The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research . Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates . ResearchGate. [Link]
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Tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate (C12H19NO2) . PubChemLite. [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate . Connect Journals. [Link]
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